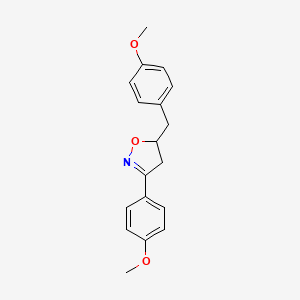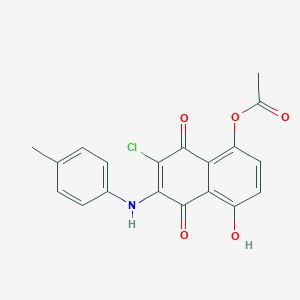
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with chloro, hydroxy, and toluidino groups, making it a subject of interest for researchers in chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a naphthalene derivative.
Chlorination: Introduction of the chloro group through electrophilic aromatic substitution.
Hydroxylation: Addition of the hydroxy group using reagents like sodium hydroxide.
Toluidino Substitution: Introduction of the toluidino group via nucleophilic substitution.
Acetylation: Final step involves acetylation using acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques like recrystallization and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, amines, and other nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Material Science:
作用机制
The mechanism of action of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates biochemical pathways, potentially affecting cell signaling and metabolic processes.
相似化合物的比较
Similar Compounds
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-aminophenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure but with an aminophenyl group instead of toluidino.
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-methylphenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure with a methylphenyl group.
Uniqueness
Substituent Effects: The presence of the toluidino group imparts unique chemical and biological properties.
Reactivity: Different reactivity patterns compared to similar compounds due to the specific substituents.
属性
分子式 |
C19H14ClNO5 |
|---|---|
分子量 |
371.8 g/mol |
IUPAC 名称 |
[7-chloro-4-hydroxy-6-(4-methylanilino)-5,8-dioxonaphthalen-1-yl] acetate |
InChI |
InChI=1S/C19H14ClNO5/c1-9-3-5-11(6-4-9)21-17-16(20)18(24)15-13(26-10(2)22)8-7-12(23)14(15)19(17)25/h3-8,21,23H,1-2H3 |
InChI 键 |
LKONOJWWUVDXKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C=CC(=C3C2=O)O)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


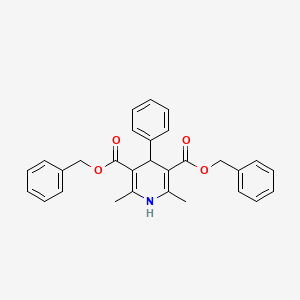
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B14943805.png)
![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
![3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B14943816.png)
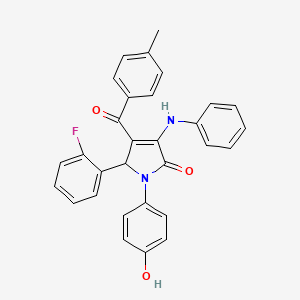
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B14943825.png)
![4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B14943827.png)
![1-(3-Methoxyphenyl)-3-[1'-(phenylcarbonyl)-4,4'-bipiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943830.png)
![N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943845.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14943853.png)
![Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-](/img/structure/B14943857.png)
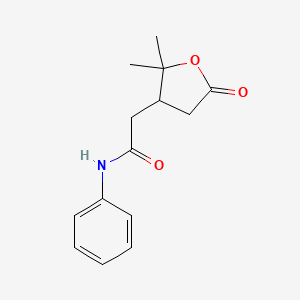
![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)
